4-ethoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline
Description
Properties
IUPAC Name |
[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3/c1-4-36-29-20-28(22-7-5-21(2)6-8-22)31-27-14-9-23(19-26(27)29)30(34)33-17-15-32(16-18-33)24-10-12-25(35-3)13-11-24/h5-14,19-20H,4,15-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCPRXLPWHOKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
4-ethoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of receptor-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to quinoline derivatives with analogous substituents, focusing on structural variations and pharmacological outcomes.
Table 1: Structural Comparison
Key Findings
Bioactivity Trends: Sperm Motility Enhancement: Compounds like 6MQT and 2,6DQT () demonstrate that methoxyphenyl and halogenated quinoline substituents enhance motility at nanogram concentrations, likely via ion channel modulation . Antiproliferative Effects: Quinoline derivatives with vinyl triamide groups (e.g., 6e and 6f in ) show potent activity against breast cancer cells, with IC₅₀ values <2 mM. The methoxyphenyl group in 6f marginally improves efficacy compared to methylphenyl in 6e . Neurological Targets: Piperazine-linked quinolines (e.g., p-MPPI in ) exhibit serotonin receptor antagonism, highlighting the role of methoxyphenyl-piperazine motifs in CNS drug design .
Structural-Activity Relationships (SAR) :
- Piperazine-Carbonyl Group : Critical for receptor binding (e.g., 5-HT₁ₐ in ) and solubility. Fluorophenyl () vs. methoxyphenyl (target compound) alters lipophilicity and target affinity .
- Halogen vs. Alkoxy Substituents : Chlorine or methoxy groups at position 6 () enhance bioactivity compared to ethoxy in the target compound, suggesting steric or electronic effects dominate .
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound to ensure high purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling the piperazine-carbonyl moiety to the quinoline core using reagents like 1,1'-carbonyldiimidazole (CDI) in anhydrous solvents (e.g., DMF or THF) at 60–80°C. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Characterization by XRPD confirms crystallinity, while TGA/DSC evaluates thermal stability .
Q. Which spectroscopic techniques are most reliable for confirming structural integrity?
- Methodological Answer: Use a combination of:
- 1H/13C NMR to verify substituent positions and piperazine-quinoline connectivity.
- FTIR for carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) group identification.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- XRPD to assess batch-to-batch crystallinity consistency .
Q. What storage conditions are recommended to maintain compound stability?
- Methodological Answer: Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. For lyophilized forms, use desiccants to avoid hygroscopic degradation. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate anti-inflammatory or analgesic activity?
- Methodological Answer:
- In vitro: Nitric oxide (NO) inhibition assay in LPS-stimulated macrophages (IC50 calculation).
- In vivo: Carrageenan-induced paw edema in rodents (dose range: 10–100 mg/kg, oral/IP). Include positive controls (e.g., indomethacin) and measure prostaglandin E2 (PGE2) levels via ELISA .
- Statistical rigor: Use ANOVA with post-hoc tests (n ≥ 6/group) and power analysis to validate effect sizes.
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer:
- Assess bioavailability via pharmacokinetic (PK) studies (plasma concentration-time profiles, HPLC-MS/MS quantification).
- Evaluate metabolic stability using liver microsome assays (CYP450 isoforms).
- Perform tissue distribution studies (radiolabeled compound) to identify accumulation or first-pass metabolism issues .
Q. What strategies guide structure-activity relationship (SAR) analysis of the piperazine and quinoline moieties?
- Methodological Answer:
- Synthesize analogs with varied substituents (e.g., halogenated aryl groups, alkyl chains) on the piperazine ring.
- Test in silico : Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2, kinases) to prioritize analogs.
- Validate with kinase profiling assays (Eurofins Panlabs) to identify off-target effects .
Q. Which in silico tools predict pharmacokinetic properties and toxicity?
- Methodological Answer:
- SwissADME : Predict LogP (lipophilicity), GI absorption, and BBB permeability.
- ProTox-II : Estimate hepatotoxicity and mutagenicity risks.
- CYP450 inhibition assays (Fluorescent Polarization) to flag drug-drug interaction risks .
Q. How to assess the compound’s potential as a kinase inhibitor?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
